![molecular formula C6H8F2N2O B1444520 [5-(difluorométhyl)-1-méthyl-1H-pyrazol-4-yl]méthanol CAS No. 1511555-74-0](/img/structure/B1444520.png)
[5-(difluorométhyl)-1-méthyl-1H-pyrazol-4-yl]méthanol
Vue d'ensemble
Description
“[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 1511555-74-0. It has a molecular weight of 162.14 . The compound is typically stored at 4°C and has a purity of 95%. It is usually in powder form .
Synthesis Analysis
The synthesis of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” and similar compounds has been a topic of research. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” can be represented by the InChI key provided in its properties . The InChI key is a unique identifier that provides information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” are complex and involve several steps. For instance, fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .Physical And Chemical Properties Analysis
“[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is a powder that is stored at 4°C . Its molecular weight is 162.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Difluorométhylation en fin de synthèse dans le développement de médicaments
La capacité du composé à subir une difluorométhylation en fin de synthèse le rend précieux dans la recherche pharmaceutique. Ce processus permet d'introduire des groupes difluorométhyl dans des molécules complexes, modifiant potentiellement leurs propriétés pharmacocinétiques . Cela peut conduire au développement de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés.
Agents antifongiques
La structure du [5-(difluorométhyl)-1-méthyl-1H-pyrazol-4-yl]méthanol est propice à la synthèse de nouveaux agents antifongiques. Ces composés ont montré une efficacité contre un large éventail de champignons phytopathogènes, ce qui est crucial pour les applications agricoles et la protection des cultures contre les agents pathogènes fongiques .
Synthèse d'amides fongicides
Ce composé sert de précurseur à la synthèse d'amides d'acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique. Ces amides constituent une classe de fongicides ciblant l'enzyme complexe II de la chaîne respiratoire mitochondriale, essentielle à la production d'énergie dans les cellules . L'inhibition de cette enzyme peut conduire à la mort des cellules fongiques, protégeant ainsi les cultures.
Études d'amarrage moléculaire
La structure du composé permet de l'utiliser dans des études d'amarrage moléculaire pour comprendre comment lui-même ou ses dérivés pourraient interagir avec des cibles biologiques. Ceci est particulièrement utile dans la conception de nouveaux fongicides, où l'interaction avec des enzymes comme la succinate déshydrogénase est critique .
Développement de nouvelles réactions de fluoroalkylation
Les chercheurs utilisent le this compound pour développer de nouvelles réactions de fluoroalkylation. Ces réactions sont importantes pour introduire des atomes de fluor dans les composés organiques, ce qui peut modifier considérablement leurs propriétés chimiques et biologiques .
Bioisostérie en chimie médicinale
Le composé est utilisé en bioisostérie pour remplacer les atomes d'hydrogène par du fluor dans les composés médicinaux. Cela peut conduire à la création de médicaments avec une stabilité métabolique accrue, une meilleure biodisponibilité et une affinité de liaison accrue à leurs cibles .
Orientations Futures
The future directions for the research and development of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” and similar compounds are promising. The advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that there is potential for further exploration and application of these compounds in various fields.
Mécanisme D'action
is a chemical process that introduces a difluoromethyl group into a molecule . This process has attracted significant interest in drug discovery over the last few decades . The introduction of the difluoromethyl group can significantly alter the properties of a molecule, potentially enhancing its therapeutic potential .
The process of difluoromethylation can be facilitated by various catalysts, particularly transition metals . These catalysts can selectively incorporate fluoroalkyl groups into organic molecules, especially during the late stages of a synthesis .
Analyse Biochimique
Biochemical Properties
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces a significant biological response, beyond which the effects may plateau or become detrimental .
Metabolic Pathways
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, it may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins .
Subcellular Localization
The subcellular localization of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression .
Propriétés
IUPAC Name |
[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2,6,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVDXJLOTROEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


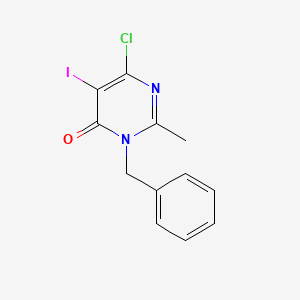
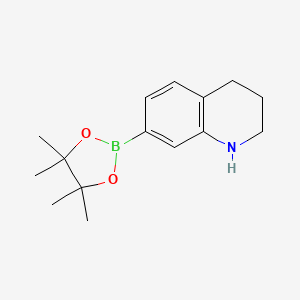
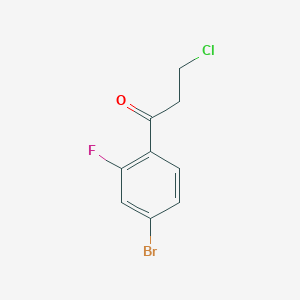

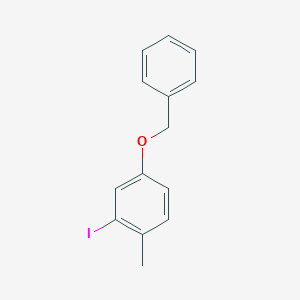




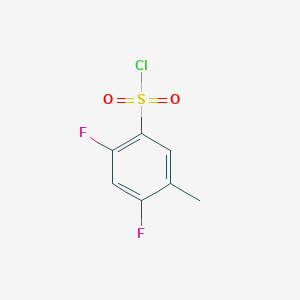
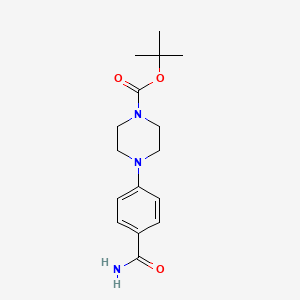
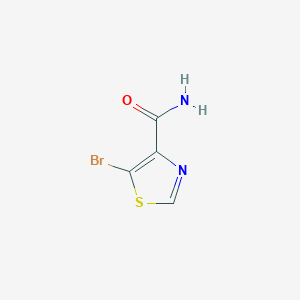
![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
